molecular formula C15H11N3O5 B11064079 3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11064079
M. Wt: 313.26 g/mol
InChI Key: JJQPAYZDGLAQMU-UHFFFAOYSA-N
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Description

3-(1,3-BENZODIOXOL-5-YL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a furylmethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Furylmethyl Group: This step involves the reaction of furfural with appropriate amines to form the furylmethyl group.

    Formation of the Oxadiazole Ring: This is typically done through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.

    Substitution: The furylmethyl group can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary and secondary amines.

    Substitution: Products include halogenated and nitrated derivatives.

Scientific Research Applications

3-(1,3-BENZODIOXOL-5-YL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can modulate enzymatic activity, bind to receptors to alter signal transduction pathways, and interact with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-FURYLMETHYL)-5-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
  • 4-[2-(1,3-BENZODIOXOL-5-YL)-6-METHOXY-4H-CHROMEN-4-YLIDENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE

Uniqueness

3-(1,3-BENZODIOXOL-5-YL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, a furylmethyl group, and an oxadiazole ring, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H11N3O5

Molecular Weight

313.26 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H11N3O5/c19-14(16-7-10-2-1-5-20-10)15-17-13(18-23-15)9-3-4-11-12(6-9)22-8-21-11/h1-6H,7-8H2,(H,16,19)

InChI Key

JJQPAYZDGLAQMU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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